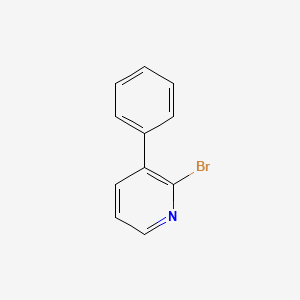

2-Bromo-3-phenylpyridine

Description

Contextual Significance of Pyridine (B92270) Scaffolds in Advanced Chemical Research

The pyridine nucleus, a six-membered heteroaromatic ring containing one nitrogen atom, is a ubiquitous structural motif found in numerous natural products, pharmaceuticals, and materials. researchgate.netnih.gov Its presence is crucial in a vast number of FDA-approved drugs, highlighting its importance in medicinal chemistry. researchgate.netrsc.orgrsc.org Pyridine derivatives are known to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. researchgate.netresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, which often plays a critical role in the interaction of molecules with biological targets like enzymes and proteins. researchgate.netnih.gov Furthermore, the pyridine scaffold's electronic nature and potential for functionalization make it an invaluable component in the design of functional materials and ligands for catalysis. nih.gov

Strategic Utility of Brominated Pyridines as Versatile Building Blocks

Among halogenated pyridines, brominated derivatives are particularly valuable as synthetic intermediates. The carbon-bromine bond is a key functional group in organic synthesis, serving as a linchpin for the construction of more complex molecules through various cross-coupling reactions. rsc.org The reactivity of the C-Br bond allows for the formation of new carbon-carbon and carbon-heteroatom bonds, making brominated pyridines essential building blocks. rsc.orgresearchgate.net Reactions such as Suzuki-Miyaura, Negishi, and Stille couplings, as well as Buchwald-Hartwig amination, are commonly employed to modify brominated pyridines, leading to the synthesis of highly functionalized and diverse molecular structures. researchgate.net The strategic placement of the bromine atom on the pyridine ring allows for regioselective transformations, providing precise control over the final product's architecture. rsc.org

Scope and Research Imperatives for 2-Bromo-3-phenylpyridine

This compound is a specific halogenated phenylpyridine that has garnered attention as a valuable building block in organic synthesis. Its structure, featuring a phenyl group at the 3-position and a bromine atom at the 2-position of the pyridine ring, offers distinct reactivity patterns. The bromine atom at the 2-position is particularly susceptible to displacement and cross-coupling reactions, while the phenyl group at the 3-position influences the electronic properties and steric environment of the molecule.

Research into this compound is driven by the need to develop efficient and selective methods for its synthesis and subsequent functionalization. Key research imperatives include the exploration of its reactivity in various palladium-catalyzed cross-coupling reactions to generate novel biaryl compounds and other complex heterocyclic systems. rsc.orgresearchgate.net Furthermore, understanding the influence of the phenyl substituent on the reactivity of the C-Br bond is crucial for designing new synthetic strategies. The development of methodologies that utilize this compound as a precursor for pharmaceuticals, agrochemicals, and functional materials remains an active and important area of chemical research.

Chemical and Physical Properties of this compound

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 32864-29-2 |

| Molecular Formula | C₁₁H₈BrN |

| Molecular Weight | 234.1 g/mol |

| Physical Form | Solid |

| Purity | 95% |

| InChI Key | BCKWPWFSMVGPRC-UHFFFAOYSA-N |

Table 1: Physical and Chemical Properties of this compound. sigmaaldrich.com

Synthesis and Reactivity

The synthesis of this compound can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction between a dibromopyridine and phenylboronic acid, where the regioselectivity of the coupling can be controlled. acs.org Another approach involves the halogenation of 3-phenylpyridine (B14346) derivatives.

The reactivity of this compound is dominated by the chemistry of the carbon-bromine bond. It readily participates in a variety of cross-coupling reactions, making it a versatile building block.

Key Reactions:

Suzuki-Miyaura Coupling: Reaction with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst to form aminopyridine derivatives.

Sonogashira Coupling: Reaction with terminal alkynes in the presence of palladium and copper catalysts to form alkynylpyridines.

Stille Coupling: Reaction with organostannanes in the presence of a palladium catalyst. ambeed.com

Negishi Coupling: Reaction with organozinc reagents in the presence of a nickel or palladium catalyst. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-phenylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN/c12-11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKWPWFSMVGPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(N=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376466 | |

| Record name | 2-bromo-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32864-29-2 | |

| Record name | 2-bromo-3-phenylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 2 Bromo 3 Phenylpyridine

Precursor-Based Strategies for Pyridine (B92270) Ring Functionalization

These strategies utilize a pre-formed pyridine ring which is then modified, or they involve the construction of the pyridine ring from acyclic precursors that already contain the necessary substituents or their synthetic equivalents.

The construction of the 2-bromo-3-phenylpyridine core via cyclization involves the reaction of acyclic starting materials to form the pyridine ring. These methods, such as the Hantzsch or Kröhnke pyridine syntheses, rely on the careful selection of precursors that will yield the desired substitution pattern. For instance, a plausible strategy involves the condensation of an enamine, a β-dicarbonyl compound (or its equivalent), and an ammonia (B1221849) source, where one of the precursors is appropriately substituted with a phenyl group and another allows for the eventual introduction or presence of the bromine atom.

The general mechanism for such cyclizations often involves a series of condensation, addition, and oxidation reactions to form the aromatic pyridine ring. The challenge in this approach lies in the availability and stability of the required multi-functionalized acyclic precursors.

Table 1: Illustrative Precursors for Cyclization-Based Synthesis

| Precursor Type | Example Structure/Components | Role in Synthesis |

|---|---|---|

| Phenyl-substituted β-enaminone | C6H5-C(NH2)=CH-C(=O)R | Provides the C3-phenyl and part of the pyridine backbone. |

| Bromo-dicarbonyl equivalent | Br-CH2-C(=O)CH2-C(=O)R | Contributes the C2-bromo atom and remaining carbons. |

This table presents a conceptual framework for selecting precursors in a cyclization strategy.

A more common and often more efficient method is the modification of a pre-existing, suitably substituted pyridine ring. A prime example of functional group interconversion is the Sandmeyer-type diazotization-bromination reaction. This process starts with 2-amino-3-phenylpyridine, which is converted to a diazonium salt and subsequently displaced by a bromide ion.

The synthesis proceeds in two main steps:

Diazotization: 2-amino-3-phenylpyridine is treated with a diazotizing agent, such as sodium nitrite (B80452) (NaNO₂), in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (typically 0–5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺). google.com

Bromination: The intermediate diazonium salt is then treated with a copper(I) bromide (CuBr) catalyst or simply heated in the presence of excess bromide ions to facilitate the displacement of the dinitrogen gas (N₂) and installation of the bromine atom at the C2 position. google.com

This method is advantageous due to the commercial availability of substituted aminopyridines and the generally high yields of the transformation.

Directed Ortho-Metalation (DoM) and Subsequent Electrophilic Quenching Routes

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.org In the context of synthesizing this compound, this strategy begins with 3-phenylpyridine (B14346). The pyridine nitrogen atom acts as a directing group, activating the adjacent C2 proton for deprotonation by a strong base.

The process involves:

Metalation: 3-phenylpyridine is treated with a strong organolithium base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), typically in an ethereal solvent like tetrahydrofuran (B95107) (THF) at low temperatures (-78 °C). harvard.edu The base selectively removes the proton at the C2 position, forming a 2-lithiated-3-phenylpyridine intermediate. The presence of additives like tetramethylethylenediamine (TMEDA) can accelerate this step. baranlab.org

Electrophilic Quenching: The resulting organolithium intermediate is then "quenched" by adding an electrophilic bromine source. mdpi.com Common brominating agents for this purpose include elemental bromine (Br₂), N-bromosuccinimide (NBS), or 1,2-dibromoethane (B42909). The lithiated carbon attacks the electrophilic bromine, resulting in the formation of this compound.

This route offers excellent regioselectivity, as the site of functionalization is controlled by the directing ability of the pyridine nitrogen.

Cross-Coupling Methodologies for C-C Bond Formation at Pyridine Cores

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the precise formation of carbon-carbon bonds. tcichemicals.com These methods can be employed to construct this compound by starting with a di-functionalized pyridine and selectively forming the C3-phenyl bond.

Palladium catalysts are widely used for cross-coupling reactions. sci-hub.ru The Suzuki-Miyaura coupling is a particularly effective method for this transformation. The synthesis typically starts with 2,3-dibromopyridine (B49186) and selectively couples the C3 position with a phenyl group.

The key components of this reaction are:

Substrate: 2,3-dibromopyridine. The bromine at the C3 position is generally more reactive towards oxidative addition in Suzuki couplings than the one at C2.

Coupling Partner: Phenylboronic acid (C₆H₅B(OH)₂) or one of its esters.

Catalyst: A palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium(II) acetate (B1210297) [Pd(OAc)₂] with a suitable phosphine (B1218219) ligand.

Base: An aqueous base, such as sodium carbonate (Na₂CO₃) or potassium phosphate (B84403) (K₃PO₄), is required to activate the boronic acid.

By carefully controlling the reaction conditions (catalyst, ligand, temperature, and reaction time), it is possible to achieve regioselective monophenylation at the C3 position to yield this compound.

Table 2: Representative Conditions for Palladium-Catalyzed Phenylation

| Catalyst System | Ligand | Base | Solvent | Typical Yield (%) |

|---|---|---|---|---|

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | Moderate to High |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | High |

| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | High |

This table summarizes common conditions for Suzuki-Miyaura cross-coupling reactions applicable to this synthesis.

Nickel catalysts have emerged as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. wisc.eduresearchgate.net Similar to palladium-catalyzed methods, a nickel-based system can be used to couple 2,3-dibromopyridine with a phenylating agent. Nickel catalysts can be particularly effective for coupling with aryl chlorides and can sometimes offer different selectivity compared to palladium. wisc.edu

The reaction setup is analogous to the Suzuki coupling, involving a nickel catalyst (e.g., NiCl₂(dppf)), a phosphine or N-heterocyclic carbene (NHC) ligand, a base, and a solvent. Nickel catalysis can be advantageous in certain cases, potentially requiring milder conditions or offering improved yields for specific substrates. mit.edu

Table 3: Mentioned Chemical Compounds

| Compound Name | IUPAC Name |

|---|---|

| This compound | This compound |

| 2-Amino-3-phenylpyridine | 3-Phenylpyridin-2-amine |

| 3-Phenylpyridine | 3-Phenylpyridine |

| 2,3-Dibromopyridine | 2,3-Dibromopyridine |

| Sodium nitrite | Sodium nitrite |

| Hydrobromic acid | Hydrobromic acid |

| Copper(I) bromide | Copper(I) bromide |

| n-Butyllithium | Butyllithium |

| Lithium diisopropylamide | Lithium diisopropylamide |

| Tetrahydrofuran | Oxolane |

| Tetramethylethylenediamine | N,N,N',N'-Tetramethylethane-1,2-diamine |

| N-Bromosuccinimide | 1-Bromo-2,5-pyrrolidinedione |

| Phenylboronic acid | Phenylboronic acid |

| Tetrakis(triphenylphosphine)palladium(0) | Tetrakis(triphenylphosphine)palladium(0) |

| Palladium(II) acetate | Palladium(II) acetate |

| Sodium carbonate | Sodium carbonate |

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This involves the use of safer solvents, energy-efficient methods, and minimizing waste generation. Two primary synthetic routes to this compound, the Suzuki-Miyaura cross-coupling and the regioselective bromination of 3-phenylpyridine, can be adapted to incorporate these principles.

Microwave-Assisted Synthesis:

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. In the context of synthesizing this compound, microwave irradiation can be effectively employed in the Suzuki-Miyaura cross-coupling reaction. For instance, the coupling of a suitably substituted bromopyridine with phenylboronic acid can be accelerated under microwave conditions. This technique is known to enhance the efficiency of various cross-coupling reactions, including those for preparing pyridine derivatives. nih.govmdpi.com

Solvent Selection and Solvent-Free Conditions:

The choice of solvent is a critical aspect of green synthesis. Traditional organic solvents are often volatile, flammable, and toxic. Green alternatives, such as water, ionic liquids, or supercritical fluids, are increasingly being explored. For the Suzuki-Miyaura coupling, reactions can often be performed in aqueous media, which is environmentally benign. mdpi.com Furthermore, solvent-free reaction conditions represent an ideal green chemistry scenario, eliminating solvent-related waste and hazards entirely. While specific solvent-free methods for the synthesis of this compound are not extensively documented, the development of such protocols is a key area of green chemistry research. One approach involves the reaction of 2-aminopyridine (B139424) with benzaldehydes and phenols at elevated temperatures without any solvent to produce related phenol (B47542) derivatives. researchgate.net

Atom Economy:

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wordpress.com Reactions with high atom economy are desirable as they generate minimal waste. In the synthesis of this compound, the atom economy can be calculated for different routes. For example, a direct bromination of 3-phenylpyridine would theoretically have a higher atom economy than a multi-step synthesis involving protecting groups. The calculation of atom economy provides a quantitative metric to assess the "greenness" of a synthetic pathway. libretexts.org

Table 1: Application of Green Chemistry Principles in the Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis of this compound | Potential Benefits |

| Alternative Energy Sources | Microwave-assisted Suzuki-Miyaura cross-coupling. mdpi.com | Reduced reaction times, increased yields, lower energy consumption. |

| Use of Safer Solvents | Suzuki-Miyaura coupling in aqueous media. mdpi.com | Reduced toxicity and environmental impact, improved safety. |

| Solvent-Free Reactions | Potential for solid-state or high-temperature solventless reactions. | Elimination of solvent waste, simplified purification. |

| Atom Economy | Favoring addition and substitution reactions over eliminations. wordpress.com | Maximization of reactant incorporation into the final product, waste minimization. |

Chemo- and Regioselective Synthesis of this compound

Achieving high chemo- and regioselectivity is crucial in the synthesis of specifically substituted compounds like this compound, as it ensures the formation of the desired isomer and minimizes the need for complex purification steps.

Regioselective Bromination of 3-Phenylpyridine:

One of the most direct routes to this compound is the regioselective bromination of 3-phenylpyridine. The challenge lies in controlling the position of bromination on the pyridine ring. The electronic properties of the pyridine ring, influenced by the phenyl substituent, direct incoming electrophiles. Generally, the positions ortho and para to the nitrogen atom are deactivated towards electrophilic substitution. However, specific reagents and reaction conditions can be employed to achieve the desired regioselectivity.

A notable method for the regioselective halogenation of pyridines involves the use of Zincke imine intermediates. This strategy entails a ring-opening, halogenation, and ring-closing sequence that transforms the pyridine into a more reactive intermediate, allowing for highly regioselective halogenation under mild conditions. While this has been demonstrated for 3-substituted pyridines, its specific application to achieve 2-bromination of 3-phenylpyridine would depend on the directing effects within the Zincke imine intermediate. researchgate.net

Another approach involves the use of specific brominating agents and catalysts that can direct the bromine to the C2 position. For instance, the use of N-bromosuccinimide (NBS) in various solvents has been studied for the regioselective bromination of activated pyridines. researchgate.net The regioselectivity is influenced by both the solvent and the nature of the substituent on the pyridine ring.

Chemo- and Regioselective Cross-Coupling Reactions:

The Suzuki-Miyaura cross-coupling reaction can also be designed to be highly chemo- and regioselective. To synthesize this compound via this method, one could start with a di-substituted pyridine, for example, 2,3-dibromopyridine. The selective coupling of the phenyl group at the C3 position while leaving the bromine at the C2 position intact is the key challenge. This can be achieved by exploiting the differential reactivity of the C-Br bonds at different positions on the pyridine ring. The C2-position of pyridine is generally more electron-deficient and can exhibit different reactivity in palladium-catalyzed cross-coupling reactions compared to the C3-position. By carefully selecting the palladium catalyst, ligands, and reaction conditions, it is possible to achieve regioselective coupling. nih.gov

For instance, the choice of the palladium catalyst and ligands can influence which C-Br bond undergoes oxidative addition to the palladium center first. Steric hindrance can also play a role in directing the coupling to the less hindered position.

Table 2: Chemo- and Regioselective Synthetic Strategies for this compound

| Synthetic Strategy | Description | Key Factors for Selectivity |

| Regioselective Bromination | Direct bromination of 3-phenylpyridine. | Choice of brominating agent (e.g., NBS), reaction conditions (solvent, temperature), potential use of directing groups or intermediates like Zincke imines. researchgate.net |

| Regioselective Suzuki-Miyaura Coupling | Coupling of a dihalopyridine (e.g., 2,3-dibromopyridine) with phenylboronic acid. | Catalyst and ligand selection, reaction temperature, steric and electronic effects of the pyridine ring. nih.gov |

Reactivity and Mechanistic Investigations of 2 Bromo 3 Phenylpyridine

Transition Metal-Catalyzed Cross-Coupling Reactions at the C-2 Bromine Site

The bromine atom at the C-2 position of 2-bromo-3-phenylpyridine serves as a key handle for a multitude of palladium-catalyzed cross-coupling reactions. These reactions typically proceed through a catalytic cycle involving oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the active palladium(0) species. The choice of catalyst, ligands, base, and solvent plays a crucial role in the efficiency and outcome of these transformations.

Suzuki-Miyaura Cross-Coupling with Boronic Acids and Esters

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of various aryl, heteroaryl, or vinyl groups at the C-2 position by coupling with the corresponding boronic acids or esters.

Detailed research findings have shown that the Suzuki-Miyaura reaction of 2-bromopyridines can be effectively catalyzed by palladium complexes, often in the presence of a phosphine (B1218219) ligand and a base. While specific studies on this compound are not extensively documented in readily available literature, the general conditions for similar substrates provide a strong indication of the expected reactivity. For instance, the coupling of bromopyridines with arylboronic acids is often carried out using catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ and a phosphine ligand such as SPhos or XPhos. A variety of bases, including Na₂CO₃, K₂CO₃, K₃PO₄, and Cs₂CO₃, are commonly employed to facilitate the transmetalation step. The choice of solvent can range from ethereal solvents like dioxane and THF to polar aprotic solvents like DMF, often in the presence of water.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines (Data extrapolated from reactions with similar 2-bromopyridine (B144113) substrates)

| Boronic Acid/Ester Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene (B28343)/Ethanol/H₂O | 80 | High |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent |

| 2-Thiopheneboronic acid | PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | Moderate to High |

| Vinylboronic acid pinacol (B44631) ester | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 90 | Good |

Stille Cross-Coupling with Organostannanes

The Stille coupling offers a versatile method for C-C bond formation by reacting an organohalide with an organostannane, catalyzed by a palladium complex. This reaction is known for its tolerance of a wide range of functional groups. For this compound, a Stille coupling would enable the introduction of alkyl, alkenyl, aryl, or alkynyl groups from the corresponding organotin reagents.

General protocols for the Stille coupling of aryl bromides involve the use of palladium catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. The reaction is often carried out in a non-polar aprotic solvent such as toluene, THF, or dioxane at elevated temperatures. In some cases, the addition of a ligand, such as triphenylarsine (B46628) or a bulky phosphine, can enhance the reaction rate and yield. While specific data for this compound is scarce, the reactivity is expected to be comparable to other bromopyridines.

Table 2: General Conditions for Stille Coupling of Aryl Bromides (Data based on general procedures for similar substrates)

| Organostannane Partner | Catalyst System | Ligand (if any) | Solvent | Temperature (°C) |

| Tributyl(phenyl)tin | Pd(PPh₃)₄ | - | Toluene | 110 |

| Tributyl(vinyl)tin | PdCl₂(PPh₃)₂ | - | THF | 80 |

| Trimethyl(alkynyl)tin | Pd₂(dba)₃ | P(furyl)₃ | Dioxane | 100 |

Negishi Cross-Coupling with Organozinc Reagents

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. This reaction is particularly useful for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds. The reaction of this compound with various organozinc reagents would provide access to a wide array of substituted pyridines.

Organozinc reagents are typically prepared in situ from the corresponding organohalide and activated zinc metal, or by transmetalation from an organolithium or Grignard reagent. The coupling reaction is then carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂. The reactions are generally performed in anhydrous ethereal solvents like THF or DME. The Negishi coupling has been successfully applied to the synthesis of substituted 2,2'-bipyridines from 2-bromopyridines. organic-chemistry.org

Table 3: Illustrative Conditions for Negishi Coupling of 2-Bromopyridines (Based on the synthesis of substituted bipyridines)

| Organozinc Reagent | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 2-Pyridylzinc chloride | Pd(PPh₃)₄ | THF | Room Temp. to 60 | Good to Excellent |

| Phenylzinc chloride | Pd(dppf)Cl₂ | THF | 60 | High |

| Alkylzinc bromide | Pd(OAc)₂ / XPhos | THF/NMP | Room Temp. | Moderate to Good |

Kumada and Hiyama Cross-Coupling Reactions

The Kumada coupling utilizes a Grignard reagent as the organometallic partner and is typically catalyzed by nickel or palladium complexes. organic-chemistry.org This reaction offers a direct route for the alkylation or arylation of this compound. However, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction. Common catalysts include NiCl₂(dppe) and Pd(PPh₃)₄, with reactions typically run in ethereal solvents like THF or diethyl ether. organic-chemistry.org

The Hiyama coupling employs an organosilane as the nucleophilic partner, which requires activation by a fluoride (B91410) source, such as TBAF (tetrabutylammonium fluoride), or a base. organic-chemistry.org This method is advantageous due to the low toxicity and stability of organosilanes. Palladium catalysts, often with phosphine ligands, are used to promote the reaction. While specific examples with this compound are not readily found, the general methodology is applicable to a range of aryl halides.

Sonogashira Cross-Coupling with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. For this compound, this reaction would lead to the synthesis of 2-alkynyl-3-phenylpyridine derivatives.

Studies on the Sonogashira coupling of 2-amino-3-bromopyridines have demonstrated that the reaction proceeds in good to excellent yields under optimized conditions. libretexts.orgmdpi.comsemanticscholar.orgscirp.org These conditions typically involve a palladium catalyst such as Pd(CF₃COO)₂ or Pd(PPh₃)₂Cl₂, a copper(I) salt like CuI, and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA) in a solvent like DMF or THF at elevated temperatures. libretexts.orgmdpi.comsemanticscholar.orgscirp.org

Table 4: Optimized Conditions for Sonogashira Coupling of 2-Amino-3-bromopyridines (Data from reactions with a closely related substrate) libretexts.orgmdpi.com

| Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(CF₃COO)₂ (2.5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 96 |

| 1-Hexyne | Pd(CF₃COO)₂ (2.5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 85 |

| (Trimethylsilyl)acetylene | Pd(CF₃COO)₂ (2.5 mol%) | CuI (5 mol%) | Et₃N | DMF | 100 | 3 | 92 |

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. This reaction is a powerful tool for the synthesis of arylamines. The reaction of this compound with various primary or secondary amines would yield the corresponding 2-amino-3-phenylpyridine derivatives.

The catalytic system for the Buchwald-Hartwig amination typically consists of a palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, and a bulky, electron-rich phosphine ligand, for instance, BINAP, XPhos, or RuPhos. A strong base, commonly a sterically hindered alkoxide like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), is required to facilitate the reaction. wikipedia.org The choice of solvent is usually an anhydrous, non-polar solvent like toluene or dioxane. Practical methods for the amination of 2-bromopyridines with volatile amines have been developed, affording a range of secondary and tertiary aminopyridines in good yields. wikipedia.orgresearchgate.net

Table 5: General Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines (Data based on general procedures for similar substrates) wikipedia.orgresearchgate.net

| Amine Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |

| Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 80-100 | High |

| Aniline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 100 | Good to Excellent |

| Cyclohexylamine | Pd(OAc)₂ / RuPhos | LiHMDS | Toluene | 90 | Good |

| Diethylamine | Pd(OAc)₂ / dppp | NaOtBu | Toluene (sealed tube) | 80 | High |

Carbonylative Cross-Coupling Reactions

Carbonylative cross-coupling reactions represent a powerful tool in organic synthesis for the construction of ketones, where a carbonyl group is inserted between two coupling partners. For this compound, these reactions typically involve a palladium catalyst and a source of carbon monoxide. The general mechanism for a palladium-catalyzed carbonylative coupling, such as the carbonylative Suzuki-Miyaura reaction, involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by CO insertion into the resulting Aryl-Pd(II) bond to form an aroyl-palladium complex. Subsequent transmetalation with an organoboron reagent and reductive elimination yields the desired ketone and regenerates the Pd(0) catalyst. researchgate.netwikipedia.org

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high selectivity and yield. researchgate.net N-heterocyclic carbene (NHC) complexes have been shown to be effective ligands for palladium in these transformations. researchgate.net While aryl iodides are generally more reactive, aryl bromides like this compound can be effectively coupled under optimized conditions. researchgate.net The reaction tolerates a variety of functional groups on the coupling partner, allowing for the synthesis of a diverse range of unsymmetrical aryl-pyridyl ketones. researchgate.net

| Parameter | Typical Reagents/Conditions | Role in Reaction |

|---|---|---|

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0)/Pd(II) sources | Facilitates the oxidative addition and reductive elimination steps. |

| Ligand | Phosphines (e.g., PPh₃, Xantphos) or N-Heterocyclic Carbenes (NHCs) | Stabilizes the palladium catalyst and influences its reactivity and selectivity. |

| Carbon Monoxide Source | CO gas (balloon or high pressure) or CO-releasing molecules (e.g., Mo(CO)₆) | Provides the carbonyl group for insertion. |

| Coupling Partner | Arylboronic acids or their esters (for Suzuki coupling) | Provides the second aryl group for the ketone product. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron species for transmetalation. |

| Solvent | Toluene, Dioxane, Anisole, DMF | Solubilizes reactants and influences reaction rate. |

Nucleophilic Aromatic Substitution (SNAr) Pathways on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it susceptible to nucleophilic attack. This effect is most pronounced at the positions ortho (C2, C6) and para (C4) to the nitrogen. stackexchange.com In this compound, the bromine atom is located at the activated C2 position, making it a prime site for nucleophilic aromatic substitution (SNAr).

The SNAr mechanism proceeds via a two-step addition-elimination pathway. chemistrysteps.com First, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.comnih.gov The negative charge in this intermediate is delocalized over the pyridine ring and, importantly, onto the electronegative nitrogen atom, which provides significant stabilization. stackexchange.com In the second, typically rapid step, the leaving group (bromide) is expelled, and the aromaticity of the pyridine ring is restored to yield the substitution product. youtube.com A variety of strong nucleophiles, such as alkoxides, thiolates, and amines, can be used to displace the bromide. chemistrysteps.com

Vicarious Nucleophilic Substitution (VNS) is a distinct type of nucleophilic substitution that involves the replacement of a hydrogen atom, rather than a leaving group like a halogen. wikipedia.orgorganic-chemistry.org This reaction typically occurs on electron-deficient aromatic rings and involves a carbanion that possesses a leaving group on the nucleophilic carbon. organic-chemistry.org The mechanism involves the addition of the carbanion to the aromatic ring to form an anionic σ-adduct, followed by a base-induced β-elimination of the leaving group from the carbanion and a proton from the ring, leading to the formation of the substituted product. nih.gov

Metal-Halogen Exchange Reactions and Subsequent Electrophilic Trapping

Metal-halogen exchange is a fundamental transformation for converting aryl halides into valuable organometallic reagents. For this compound, this reaction allows for a reversal of polarity (umpolung) at the C2 position, transforming it from an electrophilic site into a strongly nucleophilic one.

Lithiation: The reaction of this compound with a strong organolithium reagent, typically n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) in an aprotic ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, results in a rapid bromine-lithium exchange. This yields 3-phenyl-2-pyridyllithium.

Grignard Reagent Formation: The corresponding Grignard reagent, 2-(magnesiobromo)-3-phenylpyridine, can be prepared by reacting this compound with magnesium metal turnings in an etheral solvent. researchgate.net The reaction is often initiated using activating agents like iodine or 1,2-dibromoethane (B42909) to break through the passivating magnesium oxide layer on the metal surface. masterorganicchemistry.com An alternative method is a bromine-magnesium exchange reaction using a pre-formed, highly reactive Grignard reagent such as isopropylmagnesium chloride. wikipedia.org

Once formed, the 3-phenyl-2-pyridyllithium or its Grignard analogue serves as a potent nucleophile that can react with a wide array of electrophiles. This two-step sequence of metal-halogen exchange followed by electrophilic trapping is a versatile strategy for introducing various functional groups at the C2 position of the pyridine ring. nih.gov The reaction of the organometallic intermediate with an electrophile, followed by an aqueous workup, yields the functionalized product.

| Organometallic Reagent | Electrophile | Product Functional Group | Example Electrophile |

|---|---|---|---|

| 3-Phenyl-2-pyridyllithium or 2-(Magnesiobromo)-3-phenylpyridine | Aldehydes/Ketones | Secondary/Tertiary Alcohol | Benzaldehyde, Acetone |

| Carbon Dioxide (CO₂) | Carboxylic Acid | Solid CO₂ (dry ice) | |

| Amides | Ketone | N,N-Dimethylformamide (DMF) for aldehyde synthesis google.com | |

| Esters | Tertiary Alcohol or Ketone | Ethyl benzoate (B1203000) researchgate.net |

Electrophilic Aromatic Substitution on the Phenyl Moiety

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. In the case of this compound, the pyridine ring itself is electron-deficient due to the electronegativity of the nitrogen atom, making it highly deactivated towards electrophilic attack. quora.comquora.comyoutube.com Consequently, electrophilic substitution is expected to occur preferentially on the more electron-rich phenyl moiety.

The 2-bromo-pyridin-3-yl substituent acts as an electron-withdrawing group through its inductive effect (-I), deactivating the attached phenyl ring relative to benzene. wikipedia.orgorganicchemistrytutor.com This deactivation means that harsher reaction conditions are generally required to achieve substitution compared to benzene. quora.comyoutube.com Furthermore, electron-withdrawing groups are known to be meta-directors for electrophilic aromatic substitution. wikipedia.orgorganicchemistrytutor.comrsc.org This directing effect arises from the relative stability of the carbocation intermediate (the sigma complex or arenium ion) formed during the reaction. When the electrophile attacks the ortho or para positions of the phenyl ring, one of the resonance structures of the intermediate places a positive charge on the carbon atom directly attached to the pyridyl substituent, which is highly destabilizing. In contrast, attack at the meta position avoids this unfavorable arrangement, resulting in a more stable intermediate. organicchemistrytutor.com

Therefore, electrophilic aromatic substitution reactions on this compound are predicted to yield predominantly the meta-substituted product on the phenyl ring.

Key Electrophilic Aromatic Substitution Reactions:

Nitration: The introduction of a nitro group (-NO₂) onto the phenyl ring can be achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). These conditions generate the highly electrophilic nitronium ion (NO₂⁺). The reaction with this compound is expected to produce 2-bromo-3-(3-nitrophenyl)pyridine.

Halogenation: The installation of a halogen (e.g., Br, Cl) typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the dihalogen molecule and generate a more potent electrophile. vanderbilt.edu The bromination of this compound would likely yield 2-bromo-3-(3-bromophenyl)pyridine.

Sulfonation: Treatment with fuming sulfuric acid (a solution of SO₃ in H₂SO₄) introduces a sulfonic acid group (-SO₃H). This reaction is generally reversible and is expected to yield 2-bromo-3-(3-sulfophenyl)pyridine. rsc.org

The expected regioselectivity for these reactions is summarized in the table below.

| Reaction | Reagents | Electrophile | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 2-bromo-3-(3-nitrophenyl)pyridine |

| Bromination | Br₂, FeBr₃ | Br⁺ | 2-bromo-3-(3-bromophenyl)pyridine |

| Sulfonation | SO₃, H₂SO₄ | SO₃ | 3-(2-bromopyridin-3-yl)benzenesulfonic acid |

Photo-Induced Reactions and Photoredox Catalysis Involving this compound

Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling a wide range of transformations under mild conditions. researchgate.net These reactions utilize a photocatalyst (PC) that, upon absorption of light, can engage in single-electron transfer (SET) processes with organic substrates to generate reactive radical intermediates. nih.govacs.org this compound is a molecule well-suited to participate in such reactions, both as a substrate and potentially as a ligand component in photocatalysts.

A key feature of this compound is its carbon-bromine (C-Br) bond. Aryl bromides are common substrates in photoredox-catalyzed reactions, particularly in reductive dehalogenation and cross-coupling processes. rsc.org In a typical reductive dehalogenation cycle, an excited photocatalyst reduces the aryl bromide, leading to the cleavage of the C-Br bond and the formation of an aryl radical. This radical can then be trapped by a hydrogen atom source to yield the dehalogenated product. For this compound, this process would result in the formation of 3-phenylpyridine (B14346).

The general mechanism for a reductive quenching cycle is as follows:

The photocatalyst (e.g., [Ru(bpy)₃]²⁺ or fac-[Ir(ppy)₃]) absorbs visible light to reach an excited state (PC*). nih.gov

A sacrificial electron donor (e.g., a tertiary amine) reductively quenches the excited photocatalyst, generating a potent single-electron reductant (PC⁻) and the oxidized donor.

The reduced photocatalyst (PC⁻) transfers an electron to this compound.

The resulting radical anion of this compound fragments, cleaving the C-Br bond to release a bromide ion and form a 3-phenylpyridyl radical.

This radical abstracts a hydrogen atom from a source in the reaction mixture (e.g., the solvent or the oxidized amine) to give the final product, 3-phenylpyridine, and regenerate the ground-state photocatalyst. nih.govacs.org

Beyond simple dehalogenation, the photochemically generated 3-phenylpyridyl radical can participate in various C-C and C-heteroatom bond-forming reactions. For instance, photoredox catalysis has been successfully merged with palladium catalysis for the C-H arylation of heterocycles. rsc.orgresearchgate.netmdpi.comnih.gov In such dual catalytic systems, this compound could serve as the arylating agent, where the photogenerated radical undergoes subsequent steps within the palladium catalytic cycle to form a new biaryl linkage.

Furthermore, the 2-phenylpyridine (B120327) (ppy) scaffold is a cornerstone ligand in highly efficient iridium-based photocatalysts like fac-[Ir(ppy)₃]. rsc.org The electronic properties of this ligand are crucial for the photophysical and redox characteristics of the complex. The presence of the bromine atom and the specific substitution pattern in this compound could be exploited to synthesize novel iridium or ruthenium complexes with tailored photoredox properties.

| Reaction Type | Substrate Class | Photocatalyst Example | Potential Product from this compound |

| Reductive Dehalogenation | Aryl Bromide | fac-[Ir(ppy)₃] | 3-Phenylpyridine |

| C-H Arylation (as coupling partner) | Aryl Bromide | [Ru(bpy)₃]²⁺ / Pd(OAc)₂ | Aryl-substituted 3-phenylpyridine derivatives |

Electrochemical Transformations and Redox Properties

The electrochemical behavior of this compound is dictated by its constituent functional groups: the brominated pyridine ring and the phenyl substituent. The redox properties can be predicted by considering the electrochemical characteristics of related compounds, such as brominated aromatics and substituted pyridines. proquest.commdpi.com

Reduction:

The reduction of this compound is expected to occur at the C-Br bond and the pyridine ring. The electrochemical reduction of aryl halides is a well-studied process that typically proceeds via a one-electron transfer to form a radical anion, which then rapidly cleaves to produce an aryl radical and a halide anion. nih.gov This is often an irreversible process observed at negative potentials in cyclic voltammetry. The resulting 3-phenylpyridyl radical can then be further reduced to an anion or can abstract a proton from the solvent to form 3-phenylpyridine.

Compared to bromobenzene (B47551), the reduction potential for this compound is expected to be less negative (i.e., easier to reduce). This is because the electron-withdrawing nature of the pyridine ring stabilizes the incoming electron in the LUMO (Lowest Unoccupied Molecular Orbital), facilitating the reduction process. The reduction of the pyridine ring itself typically occurs at very negative potentials, but the presence of the bromo- and phenyl-substituents will modulate this potential. acs.orgnih.gov

The probable reduction pathway is:

Electron Transfer: this compound + e⁻ → [this compound]•⁻

Fragmentation: [this compound]•⁻ → (3-phenylpyridin-2-yl)• + Br⁻

Further Reaction: (3-phenylpyridin-2-yl)• + e⁻ + H⁺ → 3-phenylpyridine

Oxidation:

The oxidation of this compound is expected to be an energetically demanding process, occurring at a high positive potential. Both the pyridine ring and the bromine substituent are electron-withdrawing, which makes the removal of an electron from the π-system difficult. The oxidation would likely involve the phenyl ring, as it is the more electron-rich part of the molecule. This process would lead to the formation of a radical cation, which could then undergo further reactions depending on the solvent and electrolyte used. The electrochemical oxidation of pyridone derivatives has been studied, but the oxidation of the pyridine ring itself is generally difficult. mdpi.com The presence of substituents significantly influences the oxidation potential. nih.gov

| Process | Moiety Involved | Expected Behavior | Influencing Factors |

| Reduction | C-Br Bond | Irreversible, one-electron transfer leading to bond cleavage. | Electron-withdrawing pyridine ring facilitates reduction (less negative potential). |

| Pyridine Ring | Occurs at negative potentials, influenced by substituents. | The electron-deficient nature of the ring makes it susceptible to reduction. | |

| Oxidation | Phenyl Ring | Occurs at high positive potentials. | Deactivating effect of the pyridyl and bromo groups makes oxidation difficult. |

Advanced Applications of 2 Bromo 3 Phenylpyridine in Chemical Research

Development of Novel Molecular Scaffolds for Medicinal Chemistry

The pyridine (B92270) nucleus is a fundamental scaffold in a vast number of FDA-approved drugs, and its derivatives are known to exhibit a wide range of biological activities. The bromo- and phenyl-substituents on the 2-Bromo-3-phenylpyridine ring provide strategic points for chemical elaboration, enabling the synthesis of diverse molecular architectures with potential therapeutic applications.

This compound serves as a key intermediate in the synthesis of various bioactive heterocyclic compounds. The bromine atom can be readily displaced or participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce a wide array of functional groups and build more complex molecular frameworks. This reactivity is crucial in the discovery of new drug candidates.

For instance, the synthesis of novel pyridine-bridged analogues of Combretastatin-A4, a potent anticancer agent, has been explored. acs.org While not using this compound directly, the synthetic strategy involves the palladium-catalyzed monocoupling of dibromopyridines, a reaction pathway for which this compound is well-suited. acs.org This highlights its potential in creating compounds with significant antiproliferative activity.

Furthermore, the development of substituted diamino-pyrimidine and diamino-pyridine derivatives as PI3K inhibitors for the treatment of inflammatory disorders and cancer has been patented. nih.gov The synthesis of such complex pyridine derivatives often relies on the functionalization of bromo-substituted pyridine precursors, indicating a potential application for this compound in generating libraries of kinase inhibitors.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound. While specific SAR studies on a wide range of this compound derivatives are not extensively documented in the public domain, the principles can be inferred from studies on analogous structures.

For example, in the development of pyridine-bridged combretastatin (B1194345) analogues, it was found that the nature and position of substituents on the phenyl rings significantly influenced the cytotoxic activities. acs.org This suggests that modifications to the phenyl group of this compound, as well as substitutions at the bromine position, would likely lead to a diverse range of biological activities, making it a valuable scaffold for SAR exploration.

The versatility of this compound as a synthetic intermediate extends to the creation of a variety of pharmacologically relevant compounds. Its ability to participate in cross-coupling reactions makes it a valuable tool for constructing carbon-carbon and carbon-heteroatom bonds, which are essential transformations in the synthesis of many pharmaceuticals.

The synthesis of 2-phenylpyridine (B120327) derivatives containing N-phenylbenzamide moieties has been shown to yield compounds with high insecticidal activities. mdpi.com The synthetic route often involves Suzuki-Miyaura cross-coupling reactions, a key reaction for functionalizing this compound. This demonstrates its potential utility in the agrochemical industry as well.

Moreover, the discovery of 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs as potent Dipeptidyl Peptidase 4 (DPP-4) inhibitors for the treatment of type 2 diabetes highlights the importance of the phenyl-heterocycle scaffold in drug design. nih.gov The synthesis of such complex molecules often begins with simpler, functionalized building blocks like this compound.

| Compound Class | Precursor Type | Synthetic Methodology | Potential Therapeutic Area |

|---|---|---|---|

| Pyridine-bridged Combretastatin-A4 Analogues | Dibromopyridines | Palladium-catalyzed monocoupling | Anticancer |

| Substituted Diamino-Pyridine Derivatives | Bromo-pyridines | Cross-coupling reactions | PI3K Inhibition (Cancer, Inflammation) |

| Pyrimidine-based Thiourea Compounds | Bromo-pyridines | Multi-step synthesis | Antidiabetic (α-glucosidase inhibition) |

| 2-Phenylpyridine N-phenylbenzamide Derivatives | Bromo-pyridines | Suzuki-Miyaura cross-coupling | Insecticidal |

Contributions to Materials Science and Engineering

Beyond its applications in the life sciences, this compound also holds promise as a building block for advanced materials with unique electronic and optical properties. The phenylpyridine moiety is a well-known structural motif in materials designed for optoelectronic applications.

Phenylpyridine derivatives, particularly iridium complexes of 2-phenylpyridine, are widely used as phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs) due to their high quantum efficiencies. google.com While direct use of this compound in a final OLED device is not explicitly detailed, its role as a precursor to functionalized phenylpyridine ligands is significant.

Patents have been filed for high-efficiency yellow light emitters for OLED devices based on heteroleptic iridium complexes containing phenylpyridine ligands. google.com The synthesis of these ligands often involves the functionalization of a phenylpyridine core, where a bromine substituent can serve as a handle for introducing other chemical groups to fine-tune the emissive properties of the final iridium complex.

The reactivity of the carbon-bromine bond in this compound makes it a suitable monomer for the synthesis of functional polymers through various polymerization techniques, including Suzuki-Miyaura polycondensation. This allows for the creation of polymers with tailored electronic and physical properties.

Dendrimers, which are highly branched, monodisperse macromolecules, have also been synthesized using building blocks that are amenable to reactions like the Suzuki-Miyaura coupling. nih.gov The preparation of shape-persistent polyphenylene dendrimers, for example, involves the use of halogenated and boronic acid-derivatized monomers. nih.gov this compound, with its bromo-functionality, can be envisioned as a component in the convergent or divergent synthesis of novel dendrimeric structures with a phenylpyridine core or periphery. The incorporation of such units could lead to dendrimers with interesting photophysical or host-guest properties.

| Material Type | Role of this compound | Key Synthetic Reaction | Potential Application |

|---|---|---|---|

| OLED Emitters | Precursor to functionalized phenylpyridine ligands | Cross-coupling reactions | Displays, Solid-state lighting |

| Functional Polymers | Monomer | Suzuki-Miyaura polycondensation | Organic electronics, Sensors |

| Dendrimers | Building block (dendron or core) | Convergent or divergent synthesis via cross-coupling | Drug delivery, Catalysis, Light harvesting |

Supramolecular Chemistry and Self-Assembly of Derivatives

Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules, a field where derivatives of this compound are finding increasing utility. longdom.org The self-assembly of these derivatives into well-defined, functional superstructures is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and metal-ligand coordination. longdom.orgrsc.org The phenyl and pyridine rings of the core structure provide ideal sites for establishing these interactions, enabling the construction of complex architectures.

Researchers leverage these interactions to guide the spontaneous organization of molecules into desired arrangements. mdpi.com For instance, the introduction of functional groups onto the phenyl or pyridine rings can direct the formation of specific supramolecular assemblies, such as molecular cages, polymers, or coordination-driven structures. nih.govrsc.org The planarity and aromaticity of the system are key to facilitating π-π stacking interactions, which are fundamental to the stability of many self-assembled structures. By modifying the substituents on the this compound core, chemists can fine-tune the electronic properties and steric hindrance, thereby controlling the geometry and dimensionality of the resulting supramolecular frameworks. rsc.org

One strategy involves the geometry-directed method, where the inherent angles and rigidity of the ligands dictate the final architecture of the assembly. nih.gov Derivatives of this compound can be designed with specific geometries to produce discrete two- and three-dimensional ensembles upon coordination with metal ions. nih.gov This precise control over molecular organization is critical for developing materials with tailored properties for applications in areas such as molecular recognition and host-guest chemistry. longdom.org

Ligand Design and Catalysis

The this compound framework serves as a versatile precursor for the synthesis of both chiral and achiral ligands, which are pivotal in the field of transition metal-catalyzed reactions.

The bromine atom at the 2-position of the pyridine ring is a key functional handle, allowing for a variety of cross-coupling reactions to introduce new substituents and build more complex ligand structures. Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are commonly employed to functionalize this position, enabling the synthesis of a wide array of biaryl-type ligands. researchgate.netnih.gov

For the synthesis of achiral ligands , various aryl or alkyl groups can be introduced. These ligands are often used in catalytic systems where stereocontrol is not a primary objective. For example, palladium(II) complexes bearing monodentate 2-phenylpyridine derivative ligands, synthesized from precursors like 2-bromopyridine (B144113), have demonstrated significant catalytic activity. researchgate.net

The synthesis of chiral ligands from this compound is of particular interest for asymmetric catalysis. Chirality can be introduced by incorporating chiral substituents on the phenyl or pyridine ring, or by creating atropisomeric biaryl systems where rotation around the C-C bond between the rings is restricted. The strategic placement of bulky groups can induce helical chirality, which has been shown to be effective in creating asymmetric environments around a metal center. nih.gov Dual-ligand strategies, combining achiral and chiral molecules, can also be employed to guide the chiral self-assembly of inorganic compounds. nih.gov

Table 1: Examples of Ligand Synthesis Methodologies Starting from Bromo-Phenylpyridine Scaffolds

| Starting Material Precursor | Reaction Type | Resulting Ligand Type | Potential Application |

| 2-Bromopyridine derivatives | Suzuki-Miyaura Coupling | Biaryl, Phenylpyridine | Cross-coupling reactions |

| 2-Phenylpyridine | C-H Activation/Functionalization | Functionalized Phenylpyridines | Organic Synthesis |

| 2,6-Dibromopyridine | Palladium-catalyzed Coupling | Bis(alkoxyphenyl)pyridines | Metal Complex Synthesis |

| Chiral Pyridine N-oxide | Oxidative Homocoupling | Chiral 2,2'-bipyridinediol | Asymmetric Catalysis |

Ligands derived from this compound are instrumental in creating chiral transition metal complexes that can catalyze enantioselective reactions. These reactions are crucial for the synthesis of pharmaceuticals and other fine chemicals where a specific stereoisomer is required.

The chiral environment created by the ligand around the metal center allows for the selective formation of one enantiomer of the product over the other. Rhodium-catalyzed asymmetric carbometalation, for instance, has been used to synthesize enantioenriched 3-piperidines from pyridine precursors. snnu.edu.cn Similarly, iron(II) complexes with chiral 2,2'-bipyridine-diol ligands have been applied in asymmetric Mukaiyama aldol (B89426) and thia-Michael reactions, demonstrating increased chiral induction. rsc.org

The effectiveness of these catalytic systems often depends on the precise steric and electronic properties of the ligand. The this compound scaffold allows for systematic modifications, enabling the optimization of the catalyst for a specific transformation. Palladium-catalyzed C-H activation and functionalization at the ortho-position of the phenyl ring is a powerful strategy for synthesizing complex molecules with high regioselectivity, which has significant applications in drug discovery and materials science. nih.gov

Table 2: Applications of 2-Phenylpyridine-type Ligands in Catalysis

| Catalyst System | Reaction Type | Substrate Example | Key Outcome |

| Rhodium / Chiral Ligand | Asymmetric Carbometalation | Pyridine | Enantioenriched 3-piperidines |

| Iron(II) / Chiral Bipyridinediol | Asymmetric Thia-Michael | α,β-Unsaturated ester | High chiral induction |

| Palladium(II) / Phenylpyridine Ligand | Suzuki-Miyaura Coupling | Aryl bromides | Efficient cross-coupling |

| Palladium / Phenylpyridine Ligand | C-H Acylation | 2-Phenylpyridine & Aldehydes | Synthesis of 2-pyridyldiaryl ketones |

Agrochemical and Specialty Chemical Development

The pyridine ring is a common motif in a wide range of biologically active compounds used in agriculture. mdpi.com Derivatives of this compound serve as important intermediates in the synthesis of novel herbicides, insecticides, and fungicides. nbinno.comnbinno.com The specific substitution pattern of the this compound core can be modified to design molecules that interact with specific biological targets in pests, leading to more effective and selective crop protection agents. nbinno.com

For example, research has shown that novel 2-phenylpyridine derivatives containing N-phenylbenzamide moieties exhibit significant insecticidal activity against various pests. mdpi.com In one study, several synthesized compounds demonstrated 100% inhibition against Mythimna separata at a concentration of 500 mg/L. mdpi.com Furthermore, pyrazole (B372694) derivatives incorporating phenylpyridine moieties have been investigated for their herbicidal activity, with some compounds showing moderate effectiveness against weeds like Digitaria sanguinalis and Setaria viridis in post-emergence treatments. nih.gov

The development of these agrochemicals often involves creating "pro-pesticides," which are derivatives that are converted into the active pesticide after application. nih.gov This approach can improve the stability and delivery of the active ingredient. The versatility of the this compound structure makes it a valuable platform for designing such advanced agrochemical solutions. nbinno.com

Table 3: Examples of Agrochemical Activity of Phenylpyridine Derivatives

| Derivative Class | Target Pest/Weed | Efficacy Example | Reference Compound |

| N-phenylbenzamide containing 2-phenylpyridines | Mythimna separata | 100% inhibition at 500 mg/L | - |

| Pyrazole containing phenylpyridines | Setaria viridis | 50% inhibition at 150 g a.i./hm² | Pyroxasulfone |

| Substituted 3-(pyridin-2-yl)benzenesulfonamides | Various weeds | Excellent inhibitory activity | - |

Spectroscopic and Computational Investigations of 2 Bromo 3 Phenylpyridine and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. While standard one-dimensional (¹H and ¹³C) NMR provides fundamental information, advanced multi-dimensional techniques and isotopic labeling are necessary for the unambiguous assignment of all signals and a deeper understanding of molecular structure and dynamics.

For a molecule like 2-Bromo-3-phenylpyridine, which contains two interconnected aromatic systems, one-dimensional NMR spectra can be complex due to overlapping signals and complex spin-spin coupling patterns. Multi-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are employed to resolve these complexities by correlating different nuclei through bonds. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy): This homonuclear experiment correlates protons that are coupled to each other (typically through two or three bonds). For this compound, a COSY spectrum would be expected to show correlations between adjacent protons on the pyridine (B92270) ring and adjacent protons on the phenyl ring, confirming the spin systems within each ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). It is highly effective for assigning the carbon signals corresponding to each protonated carbon in both the pyridine and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically two or three bonds). This is particularly powerful for establishing the connectivity between the two aromatic rings. For instance, correlations would be expected between the protons on the phenyl ring and the C3 carbon of the pyridine ring, providing definitive evidence for the phenyl-pyridine linkage.

The following table illustrates the expected correlations in 2D NMR spectra that would be used to confirm the structure of this compound.

| Experiment | Correlated Nuclei (Example) | Information Gained |

| COSY | H4 ↔ H5 | Connectivity of protons on the pyridine ring |

| H2' ↔ H3' | Connectivity of protons on the phenyl ring | |

| HSQC | H4 ↔ C4 | Direct H-C one-bond attachments |

| H6 ↔ C6 | Direct H-C one-bond attachments | |

| HMBC | H2'/H6' ↔ C3 | Confirms the connection point of the phenyl ring to the pyridine ring |

| H4 ↔ C2, C6 | Confirms connectivity within the pyridine ring |

Isotopic labeling involves the replacement of an atom with one of its isotopes (e.g., ¹²C with ¹³C, or ¹⁴N with ¹⁵N) to probe reaction mechanisms, study metabolic pathways, or aid in spectroscopic analysis. wikipedia.org For pyridine-containing compounds, nitrogen isotope exchange strategies have been developed, allowing for the incorporation of ¹⁵N or the radioactive ¹³N isotope. chemrxiv.orgnih.govrepec.org

While specific isotopic labeling studies on this compound are not prominently documented in the literature, the application of such techniques would be highly valuable. For instance:

¹⁵N Labeling: Synthesizing this compound with a ¹⁵N-labeled pyridine ring would allow for direct detection of the nitrogen atom in ¹⁵N NMR spectroscopy. This could be used to study the electronic environment of the nitrogen atom and its interactions during complex formation or reactions.

¹³C Labeling: Selective ¹³C labeling of the phenyl ring or a specific carbon on the pyridine ring could help in definitively assigning complex ¹³C NMR spectra and in mechanistic studies to trace the fate of specific carbon atoms during chemical transformations.

These labeling strategies provide a powerful method for gaining detailed structural and mechanistic information that is often inaccessible through other means. researchgate.net

Mass Spectrometry for Precise Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique used to determine the precise molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. scienceready.com.au

For this compound (C₁₁H₈BrN), the molecular ion peak in a high-resolution mass spectrum would confirm its elemental formula. A crucial characteristic of bromo-compounds in mass spectrometry is the presence of two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. docbrown.info This results in two molecular ion peaks of almost equal intensity, [M]⁺ and [M+2]⁺, which is a distinctive signature for a molecule containing a single bromine atom.

Upon ionization, the molecular ion can fragment in predictable ways. The fragmentation pattern provides a fingerprint that helps to confirm the molecular structure. Likely fragmentation pathways for this compound include: libretexts.orgchemguide.co.ukmiamioh.edu

Loss of Bromine: Cleavage of the C-Br bond, the weakest bond in the pyridine ring, would result in a significant fragment corresponding to the [M-Br]⁺ ion (phenylpyridine cation).

Loss of HBr: Elimination of a hydrogen atom and the bromine atom would lead to a fragment corresponding to [M-HBr]⁺.

Cleavage of the Phenyl Group: Loss of the phenyl group could occur, leading to a [M-C₆H₅]⁺ fragment (2-bromopyridine cation).

Ring Fragmentation: The pyridine or phenyl rings themselves may break apart, leading to smaller charged fragments.

The table below summarizes the expected key ions in the mass spectrum of this compound.

| m/z (mass/charge) | Ion Formula | Description |

| 233/235 | [C₁₁H₈BrN]⁺ | Molecular ion peaks ([M]⁺ and [M+2]⁺) |

| 154 | [C₁₁H₈N]⁺ | Loss of a bromine radical (·Br) |

| 153 | [C₁₁H₇N]⁺ | Loss of HBr |

| 156/158 | [C₅H₃BrN]⁺ | Loss of a phenyl radical (·C₆H₅) |

| 77 | [C₆H₅]⁺ | Phenyl cation |

X-ray Crystallography for Solid-State Structural Determination of Derivatives

For example, the bromine atom at the 2-position is a versatile handle for introducing other functional groups via cross-coupling or substitution reactions. A common derivative is 2-amino-3-phenylpyridine, formed by replacing the bromine with an amino group. Crystallographic analysis of such a derivative would reveal critical structural details.

Based on crystal structures of related compounds like 2-amino-3-methylpyridine, one can predict the solid-state features of 2-amino-3-phenylpyridine. nih.gov Key structural parameters and interactions would include:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, confirming the geometry of the pyridine and phenyl rings.

Dihedral Angle: The angle between the planes of the pyridine and phenyl rings, which indicates the degree of twisting in the molecule. This is influenced by steric hindrance between the ortho-protons of the phenyl ring and the substituents on the pyridine ring.

Intermolecular Interactions: In the solid state, molecules of 2-amino-3-phenylpyridine would be expected to form hydrogen bonds via the amino group (N-H···N), linking adjacent molecules. Furthermore, π-π stacking interactions between the aromatic rings of neighboring molecules would likely play a significant role in stabilizing the crystal packing. researchgate.net

The following table presents expected crystallographic data for a derivative like 2-amino-3-phenylpyridine, based on known structures of similar molecules.

| Parameter | Expected Value/Observation | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic crystal symmetry |

| Space Group | e.g., P2₁/c | Defines the specific symmetry operations within the crystal |

| Dihedral Angle (Phenyl-Pyridine) | 20-50° | Indicates steric strain and affects electronic conjugation |

| Hydrogen Bonding | N-H···N interactions | Key intermolecular force defining the packing arrangement |

| π-π Stacking Distance | ~3.5 - 3.8 Å | Indicates stabilizing interactions between aromatic rings |

Electronic Structure and Reactivity Profiling via Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. scirp.org DFT calculations can predict various properties, including molecular orbital energies, electron density distribution, and vibrational frequencies, providing insights that complement experimental data.

Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The energies and spatial distributions of these orbitals are critical for understanding a molecule's chemical reactivity.

The HOMO represents the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile.

The LUMO represents the orbital to which the molecule is most likely to accept electrons, acting as an electrophile.

The HOMO-LUMO gap (the energy difference between these two orbitals) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. youtube.com

For this compound, DFT calculations are expected to show that the HOMO is primarily localized on the electron-rich phenyl ring, while the LUMO is predominantly distributed over the more electron-deficient pyridine ring. This separation of the frontier orbitals has significant implications for its reactivity. researchgate.net For instance, electrophilic aromatic substitution would be predicted to occur on the phenyl ring, while nucleophilic attack would be directed at the pyridine ring.

The table below summarizes the typical results from a DFT/FMO analysis for a molecule like this compound.

| Parameter | Predicted Finding | Implication for Reactivity |

| HOMO Energy | ~ -6.5 eV | Energy of the most available electrons for donation |

| LUMO Energy | ~ -1.0 eV | Energy of the lowest energy orbital for electron acceptance |

| HOMO-LUMO Gap (ΔE) | ~ 5.5 eV | Indicates relatively high kinetic stability |

| HOMO Distribution | Localized mainly on the phenyl ring | Site of electrophilic attack |

| LUMO Distribution | Localized mainly on the pyridine ring | Site of nucleophilic attack |

This computational analysis provides a theoretical framework for predicting and understanding the chemical behavior of this compound in various reactions.

Reaction Pathway Elucidation and Transition State Analysis

The elucidation of reaction pathways and the analysis of transition states for reactions involving this compound are critical for understanding its reactivity and optimizing synthetic protocols. A prominent reaction class for this compound is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. While specific computational studies exclusively on this compound are not extensively detailed in the literature, the mechanism can be inferred from studies on analogous aryl halides, such as bromobenzene (B47551). Density Functional Theory (DFT) calculations have been instrumental in mapping out the energetic landscape of these catalytic cycles.

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination. nih.gov Computational studies on model systems, such as the coupling of bromobenzene with phenylboronic acid catalyzed by a palladium complex, provide valuable insights into the energetics of each step.

Transmetalation: In this step, the phenyl group from the boronic acid derivative is transferred to the palladium center, displacing the bromide. This proceeds through a transition state where both the organic moieties are coordinated to the palladium. The presence of a base is crucial for the activation of the organoboron reagent.

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the C-C bond of the final product, in this case, a phenylated 2-phenylpyridine (B120327) derivative. This step also regenerates the active Pd(0) catalyst, allowing the cycle to continue.

The energy profile of these steps, including the activation energies of the transition states, can be calculated using DFT. For the coupling of bromobenzene and phenylboronic acid, representative activation energies have been computed, which can serve as an approximation for the this compound system. nih.gov

| Reaction Step | Description | Representative Activation Energy (kcal/mol) |

| Oxidative Addition | Cleavage of the C-Br bond and formation of a Pd(II) complex. | 15.0 - 20.0 |

| Transmetalation | Transfer of the phenyl group from the boronic acid to the Pd(II) complex. | 10.0 - 15.0 |

| Reductive Elimination | Formation of the new C-C bond and regeneration of the Pd(0) catalyst. | 5.0 - 10.0 |

Note: The data in this table is based on DFT calculations for the Suzuki-Miyaura cross-coupling of bromobenzene and is presented as a model for the reactivity of this compound. Actual values for this compound may vary.

Transition state analysis involves the identification of a single imaginary frequency in the vibrational analysis, which corresponds to the motion of the atoms along the reaction coordinate. nih.gov The geometry of the transition state provides a snapshot of the bond-forming and bond-breaking processes. For instance, in the oxidative addition step, the C-Br bond is elongated while the Pd-C and Pd-Br bonds are beginning to form.

Molecular Dynamics Simulations for Conformational and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules, including their conformational preferences and intermolecular interactions in different environments. For a molecule like this compound, MD simulations can provide insights into how the molecule behaves in solution, which is crucial for understanding its reactivity and physical properties.

The conformational landscape of this compound is primarily defined by the torsional angle between the pyridine and phenyl rings. While the single bond connecting the two rings allows for rotation, steric hindrance and electronic effects will favor certain conformations. Computational studies on related molecules like 2-phenylpyridine have shown that the ground state structure is non-planar, with a significant twist angle between the aromatic rings. researchgate.net This twisting is a balance between the stabilizing effects of π-conjugation (favoring planarity) and the destabilizing steric repulsion between the ortho hydrogens of the two rings.

MD simulations can explore the potential energy surface of this rotation, identifying the most stable conformers and the energy barriers between them. This information is valuable for understanding how the molecule's shape influences its packing in the solid state and its interactions in solution.

Intermolecular interactions are also critical in determining the bulk properties of this compound. MD simulations can model the interactions between multiple molecules of the compound, as well as with solvent molecules. These simulations can reveal the nature and strength of non-covalent interactions, such as π-π stacking and halogen bonding.

In a simulation box, the trajectories of individual molecules are calculated over time, providing a dynamic picture of the system. Analysis of these trajectories can yield important information, including: